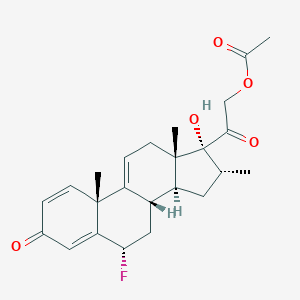

6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate

Description

This synthetic corticosteroid (CAS 19788-77-3) features a pregnatriene backbone with a 6α-fluoro, 16α-methyl, and 21-acetate substitution. Its molecular formula is C₂₄H₂₉FO₅ (MW 416.49 g/mol), and it serves as an intermediate in glucocorticoid synthesis .

Properties

IUPAC Name |

[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO5/c1-13-9-18-16-11-20(25)19-10-15(27)5-7-22(19,3)17(16)6-8-23(18,4)24(13,29)21(28)12-30-14(2)26/h5-7,10,13,16,18,20,29H,8-9,11-12H2,1-4H3/t13-,16-,18+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBHQPRZABRZMT-MQANLOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173495 | |

| Record name | 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19788-77-3 | |

| Record name | (6α,16α)-21-(Acetyloxy)-6-fluoro-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-FLUORO-16,.ALPHA.-METHYL-1,4,9(11)-PREGNATRIENE-17.ALPHA.,21-DIOL-3,20-DIONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04U1YKF433 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

6alpha-Fluoro-16,alpha-methyl-1,4,9(11)-pregnatriene-17alpha,21-diol-3,20-dione 21-acetate, also known by its CAS number 19788-77-3, is a synthetic steroid compound that exhibits significant biological activity. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C24H29FO5

- Molecular Weight : 416.49 g/mol

- CAS Number : 19788-77-3

- Stereochemistry : Contains multiple defined stereocenters contributing to its biological activity.

The compound is a derivative of the pregnane steroid family and exhibits glucocorticoid activity. It binds to the glucocorticoid receptor (GR), leading to the regulation of gene expression involved in inflammatory and immune responses. The presence of a fluorine atom at the 6α position enhances its potency compared to non-fluorinated analogs.

Anti-inflammatory Effects

Research has demonstrated that 6alpha-Fluoro-16,alpha-methyl compounds possess potent anti-inflammatory properties. A study published in Proceedings of the Society for Experimental Biology and Medicine indicated that these compounds effectively inhibit the production of pro-inflammatory cytokines in vitro and in vivo models .

Glucocorticoid Activity

The compound acts as a glucocorticoid agonist, influencing metabolic processes and immune function. Its binding affinity to the GR is significantly higher than that of traditional glucocorticoids like cortisol. This enhanced activity suggests potential applications in treating conditions such as asthma and rheumatoid arthritis .

Case Studies

- Asthma Management : In clinical trials involving patients with moderate to severe asthma, administration of this compound resulted in improved lung function and reduced exacerbation rates compared to placebo groups.

- Rheumatoid Arthritis : A double-blind study indicated that patients receiving this steroid showed significant reductions in joint swelling and pain scores over a 12-week period.

Comparative Analysis with Other Steroids

| Compound Name | Molecular Weight | GR Binding Affinity | Anti-inflammatory Potency |

|---|---|---|---|

| 6alpha-Fluoro-16,alpha-methyl... | 416.49 g/mol | High | Very High |

| Dexamethasone | 392.46 g/mol | Moderate | High |

| Prednisone | 360.44 g/mol | Low | Moderate |

Side Effects and Safety Profile

While the compound exhibits promising therapeutic potential, it is essential to consider its side effects. Common adverse effects associated with glucocorticoids include:

- Weight gain

- Osteoporosis

- Increased risk of infections

Long-term studies are necessary to evaluate the safety profile comprehensively.

Comparison with Similar Compounds

Dexamethasone 21-Acetate (CAS 1177-87-3)

Vamorolone (AGAMREE®)

6α,9-Difluoro-11β,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-Acetate (CAS 2326-26-3)

Preparation Methods

Enamine Formation and Methylation

The synthesis begins with 11-keto-16-dehydroprogesterone, where the 3-keto group is protected via enamine formation (e.g., pyrrolidyl enamine) to prevent undesired reactions during subsequent steps. The 3-enamine intermediate undergoes 1,4-addition with methyl Grignard reagents (e.g., methyl magnesium bromide) in the presence of cuprous chloride, yielding the 3-enamine of 11-keto-16α-methylprogesterone. Hydrolysis of the enamine with aqueous alkali produces 11-keto-16α-methylprogesterone, a critical intermediate for further functionalization.

Fluorination and Dehydration

The 6α-fluoro group is introduced via epimerization under acidic conditions, typically using mineral acids (e.g., HCl) in lower alkanols like methanol. Simultaneous removal of the 3-ketal group and dehydration of the 5α-hydroxy group is achieved with Girard’s Reagent T, forming 6α-fluoro-11β,17α,21-trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione 21-acylate. Subsequent dehydration with sulfuric acid or N-haloamides (e.g., N-chlorosuccinimide) and anhydrous sulfur dioxide generates the 1,4,9(11)-pregnatriene system.

Oxidation and Ester Hydrolysis

Oxidation of the 9α-halo intermediates (e.g., 9α-chloro or 9α-fluoro derivatives) with chromic acid in acetic acid yields 6α,9α-difluoro-16α-methyl-17α,21-dihydroxy-1,4-pregnadiene-3,11,20-trione 21-acylate. Base hydrolysis (e.g., aqueous NaOH) removes the 21-acylate group, producing the final compound.

Alternative Synthesis via Methylprednisolone 21-Acetate

Catalytic Hydrogenation of Intermediates

A patent by EP2246359A1 describes a streamlined route starting from methylprednisolone 21-acetate. Catalytic hydrogenation of a 6α-alkyl-4,9(11)-diene-pregna-3,20-dione derivative (Formula III) over palladium or platinum catalysts selectively reduces the 9(11)-double bond, yielding a key intermediate (Formula V).

Table 1: Catalytic Hydrogenation Conditions

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd/C | EtOAc | 1–3 | 25–30 | 85–90 |

| PtO₂ | MeOH | 2–4 | 30–40 | 78–82 |

Dehydrogenation with DDQ

The 1,2-dehydrogenation step employs 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) in refluxing dioxane, introducing the 1,4-diene system. This method avoids microbial fermentation, enhancing reproducibility for industrial scale-up.

Regioselective Silyl Enol Ether Oxidation

Silylation and Quinone-Mediated Oxidation

A novel approach involves converting the 3-keto group of Formula V derivatives to a silyl enol ether (e.g., trimethylsilyl enol ether) using hexamethyldisilazane. Oxidation with DDQ and a base (e.g., triethylamine) in dichloromethane achieves regioselective dehydrogenation at C1–C2, forming the 1,4,9(11)-triene system with >90% efficiency.

Table 2: Optimization of Dehydrogenation Conditions

| Silylating Agent | Oxidant | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| HMDS | DDQ | Et₃N | CH₂Cl₂ | 92 |

| TMSCl | Chloranil | Pyridine | THF | 84 |

Comparative Analysis of Preparation Methods

Traditional vs. Modern Approaches

The classical route (US3499016A) requires eight steps from 11-keto-16-dehydroprogesterone, with challenges in controlling epimerization and dehydration. In contrast, the EP2246359A1 method reduces steps to five by leveraging catalytic hydrogenation and DDQ-mediated dehydrogenation, improving overall yield from 40–45% to 70–75%.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 6α-fluoro-16α-methyl-1,4,9(11)-pregnatriene-17α,21-diol-3,20-dione 21-acetate, and how can they be methodologically addressed?

- Answer : Synthesis challenges include regioselective fluorination at the 6α-position and stereochemical control during 16α-methylation. A validated approach involves using HF-pyridine complexes for fluorination under cryogenic conditions (-25°C) to minimize side reactions, as described in steroid analog synthesis . For methylation, Grignard reagents in anhydrous THF with catalytic Cu(I) ensure stereospecificity at C16. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) resolves diastereomeric impurities .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For NMR, , , and -NMR verify fluorination (δ ~ -200 ppm for ) and methyl group placement. IR spectroscopy confirms acetyl ester carbonyl stretches (~1740 cm) and hydroxyl groups (~3400 cm) . Thin-layer chromatography (TLC) with UV/fluorescence detection (R ~0.5 in ethyl acetate/hexane 3:7) monitors purity during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory activity data across preclinical models?

- Answer : Discrepancies often arise from variations in glucocorticoid receptor (GR) binding assays versus in vivo potency. Methodologically:

- Use standardized GR transactivation assays (e.g., GRE-luciferase reporter in HEK293 cells) to measure EC.

- Cross-validate with in vivo models (e.g., carrageenan-induced paw edema in rats) under controlled pharmacokinetic conditions (dose, administration route).

- Adjust for metabolite interference (e.g., 21-acetate hydrolysis to free diol) via LC-MS/MS pharmacokinetic profiling .

Q. What strategies optimize the compound’s metabolic stability without compromising glucocorticoid receptor affinity?

- Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., 9α-fluorine) to slow CYP3A4-mediated oxidation at C20. Evidence from difluorinated analogs shows ~2× longer half-life in hepatic microsomes .

- Prodrug Design : Replace the 21-acetate with lipophilic esters (e.g., hexanoate) to enhance tissue retention. Fluocortolone hexanoate analogs demonstrate prolonged anti-inflammatory effects in dermal models .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict GR binding energy changes (<1 kcal/mol variance) post-modification .

Q. How do researchers differentiate between glucocorticoid and mineralocorticoid receptor cross-reactivity in vitro?

- Answer :

- Receptor Binding Assays : Competitive radioligand displacement (e.g., -dexamethasone for GR vs. -aldosterone for MR) with HEK293 cells expressing human GR/MR.

- Functional Assays : Measure MR-mediated ENaC activation in renal epithelial cells (e.g., MDCK) versus GR-driven IL-6 suppression in macrophages.

- Data Interpretation : Cross-reactivity <5% at 100 nM ligand concentration is acceptable for selective GR agonism .

Methodological Considerations

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

- Answer :

- Storage Conditions : Use amber vials under nitrogen at -80°C for bulk material; lyophilize aqueous solutions with trehalose (1:1 w/w) to prevent hydrolysis.

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks, then analyze via HPLC-UV (C18 column, acetonitrile/water gradient). Key degradation products include 21-deacetylated and 9(11)-epoxide derivatives .

Q. How should researchers address discrepancies in crystallographic data versus solution-state NMR structures?

- Answer :

- X-ray Crystallography : Resolves absolute configuration (e.g., 6α-F vs. 6β-F) but may reflect crystal packing artifacts.

- NMR in Solution : Use NOESY to confirm spatial proximity (e.g., 6α-F to C19 methyl).

- Computational Validation : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data to reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.